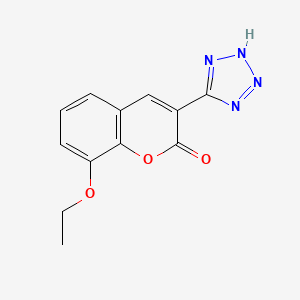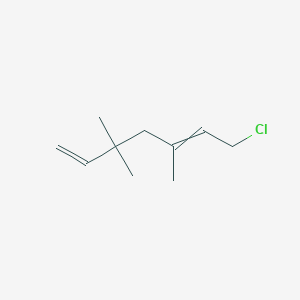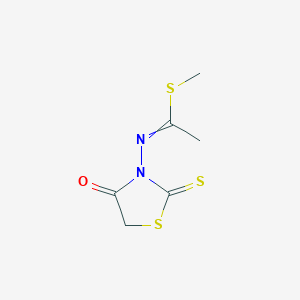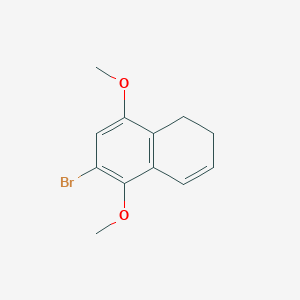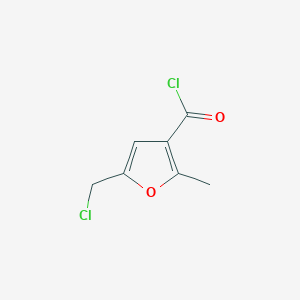
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride typically involves the chloromethylation of 2-methylfuran followed by the introduction of a carbonyl chloride group. One common method involves the use of tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol. The precursor aldehyde, 5-(chloromethyl)furfural, is treated with tert-butyl hypochlorite to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts such as zinc chloride can enhance the reaction efficiency and selectivity. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of biofuels, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution, while the carbonyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing effects of the substituents on the furan ring, making the compound highly reactive .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but lacks the carbonyl chloride group.
2,5-Diformylfuran: Contains two formyl groups instead of chloromethyl and carbonyl chloride groups.
Furan-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of chloromethyl and carbonyl chloride groups.
Uniqueness
5-(Chloromethyl)-2-methylfuran-3-carbonyl chloride is unique due to the presence of both a chloromethyl group and a carbonyl chloride group on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Propiedades
Número CAS |
79347-67-4 |
|---|---|
Fórmula molecular |
C7H6Cl2O2 |
Peso molecular |
193.02 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3H2,1H3 |
Clave InChI |
FEBIDYOILAALRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)CCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
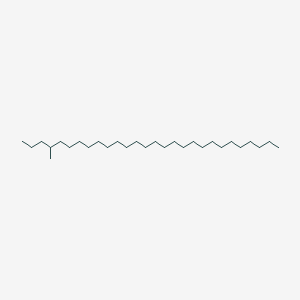

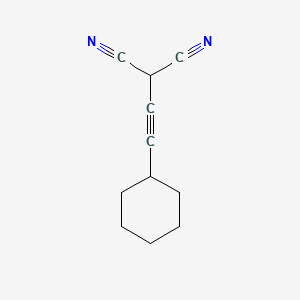
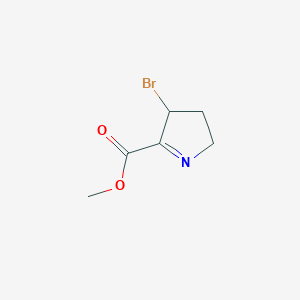
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
